molecular formula C9H17N3S B14202009 N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide CAS No. 923275-58-5

N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide

Cat. No.: B14202009
CAS No.: 923275-58-5
M. Wt: 199.32 g/mol
InChI Key: ANKWTLBGSOAPGH-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction conditions often require a solvent such as ethanol and a catalyst like iodine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carboxamide
  • N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-thiol
  • N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-sulfonamide

Uniqueness

N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

CAS No.

923275-58-5

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

N,N-diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide

InChI

InChI=1S/C9H17N3S/c1-4-12(5-2)9(13)8-7(3)6-10-11-8/h7-8H,4-6H2,1-3H3

InChI Key

ANKWTLBGSOAPGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)C1C(CN=N1)C

Origin of Product

United States

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